

Asperlicin D: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: Asperlicin D

Cat. No.: B1665789

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Introduction

Asperlicin D is a fungal metabolite produced by species such as *Aspergillus alliaceus*. It belongs to the asperlicin family of compounds, which are noted for their biological activities, including acting as antagonists for the cholecystokinin (CCK) receptor. **Asperlicin D** is a regioisomer of Asperlicin C and arises from a common biosynthetic pathway. This technical guide provides a comprehensive overview of the known chemical properties and stability of **Asperlicin D**, intended to support research and development activities.

Chemical Properties

Asperlicin D is a complex heterocyclic molecule. Its fundamental chemical and physical properties are summarized in the table below. While some data, such as a precise melting point and specific solubility values, are not extensively reported in the literature, properties can be inferred from its structure and data available for related compounds in the asperlicin family.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₂₅ H ₁₈ N ₄ O ₂	[1]
Molecular Weight	406.44 g/mol	[1]
CAS Number	93413-07-1	[1]
IUPAC Name	(7S)-7-(1H-Indol-3-ylmethyl)-7,14-dihydroquinazolino[3,2-d][1][2]benzodiazepine-6,9-dione	
Appearance	Solid powder	
Solubility	Insoluble in water; Soluble in methylene chloride, acetone, and lower alcohols (inferred from Asperlicin)	

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **Asperlicin D**. While a complete set of published spectra for **Asperlicin D** is not readily available, data from related compounds and general spectroscopic principles for its structural motifs (indoles, benzodiazepines, quinazolinones) are applicable.

Spectroscopic Data	Description
UV Spectroscopy	Related asperlicin compounds exhibit UV absorption maxima in methanol around 222, 268, 278, and 310 nm. A similar profile is expected for Asperlicin D.
^1H and ^{13}C NMR	The NMR spectra of Asperlicin D would be complex, showing characteristic signals for the aromatic protons of the indole, quinazoline, and benzodiazepine rings, as well as aliphatic protons from the core structure. Specific chemical shifts would need to be determined experimentally.
Mass Spectrometry	High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For Asperlicin D, the expected exact mass is approximately 406.1430.

Chemical Stability and Storage

Currently, there is limited published data on the comprehensive stability of **Asperlicin D** under various stress conditions such as pH, temperature, and light. However, its biosynthetic fate and recommended storage conditions provide insights into its general stability.

Biosynthetic Stability

In the biosynthetic pathway of asperlicins, Asperlicin C and D are formed as regioisomers. While Asperlicin C is a substrate for the FAD-dependent monooxygenase AspB, which converts it to Asperlicin E, **Asperlicin D** is not processed by this enzyme. This suggests that **Asperlicin D** is a stable endpoint in this metabolic pathway and is resistant to this specific enzymatic oxidation.

Storage and Handling

Based on supplier recommendations for the solid compound, the following storage conditions are advised to maintain its integrity:

- Short-term storage: 0 - 4 °C (days to weeks)
- Long-term storage: -20 °C (months to years)

For solutions, it is recommended to prepare them fresh. If storage is necessary, it should be at low temperatures, and the stability under these conditions should be validated.

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of **Asperlicin D**, based on published literature.

Total Synthesis of Asperlicin D

A reported total synthesis of **Asperlicin D** involves the cyclodehydration of a linear tripeptide precursor. The key steps are an intramolecular nucleophilic acyl substitution followed by an intramolecular aza-Wittig reaction.

Protocol Outline:

- **Precursor Synthesis:** Synthesize the linear tripeptide containing terminal ester and azido groups. This is typically achieved through standard peptide coupling techniques.
- **Staudinger-Aza-Wittig Cyclization:** Treat the linear N-[N-(2-azidobenzoyl)-2-aminobenzoyl]glycine ethyl ester precursor with a phosphine (e.g., triphenylphosphine). This initiates the Staudinger reaction, forming an iminophosphorane.
- **Intramolecular Cyclization:** The iminophosphorane undergoes an intramolecular aza-Wittig reaction, attacking an ester group to form one of the heterocyclic rings.
- **Cyclodehydration:** A subsequent intramolecular nucleophilic acyl substitution and cyclodehydration reaction complete the formation of the tetracyclic quinazolino[3,2-d]benzodiazepine-6,9-dione core structure of **Asperlicin D**.
- **Purification:** The final product is purified using chromatographic techniques such as flash column chromatography or preparative HPLC.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

- System: A standard HPLC system with a UV detector.
- Column: A reverse-phase C18 column is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is commonly used.
- Detection: Wavelengths corresponding to the UV maxima of the compound (e.g., 220 nm, 254 nm, 310 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

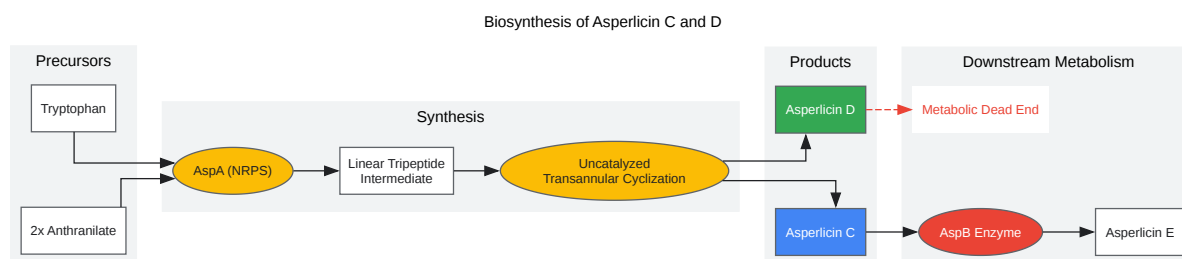
- Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- Experiments: Acquire 1H , ^{13}C , DEPT, COSY, HSQC, and HMBC spectra to fully elucidate the structure and assign all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS):

- Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Analysis: Determine the exact mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$) to confirm the elemental composition.

Visualizations

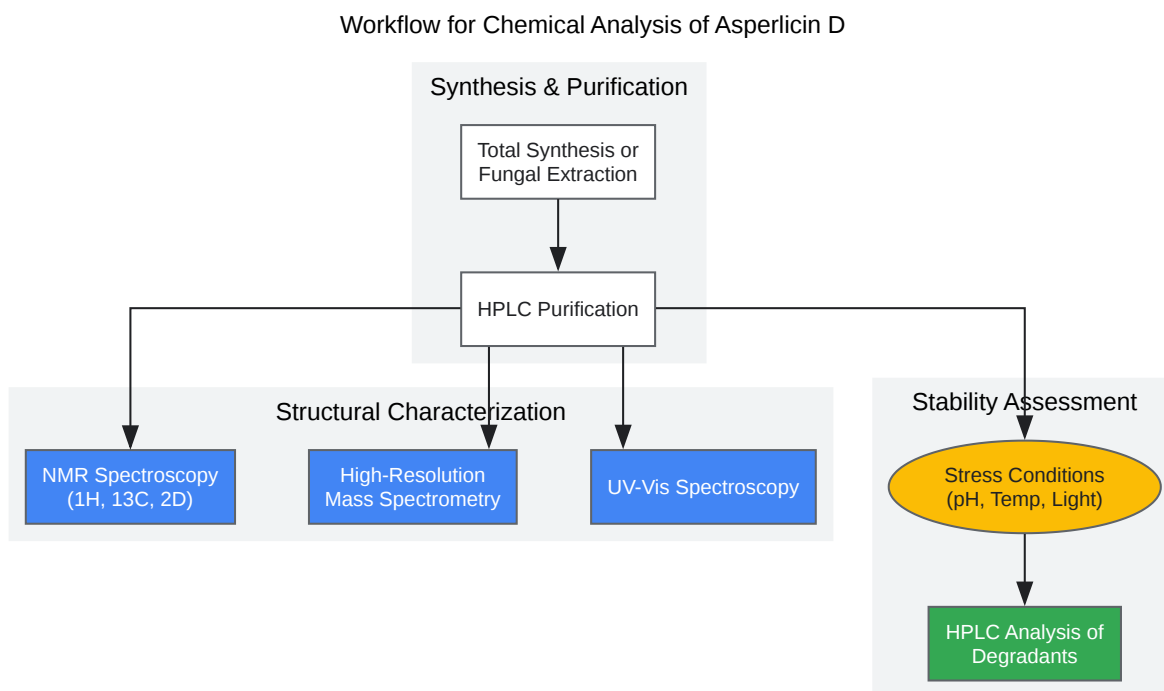
Biosynthetic Pathway of Asperlicin C and D



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Caption: Biosynthetic pathway of Asperlicin C and D from precursors.

Experimental Workflow for Analysis



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Caption: General workflow for synthesis, purification, and analysis of **Asperlicin D**.

Conclusion

Asperlicin D is a significant natural product with potential applications in drug discovery. This guide has summarized the available information on its chemical properties and stability. While foundational data exists, further research is required to fully characterize its stability profile under various conditions, which is critical for its development as a pharmacological agent. The provided experimental protocols offer a starting point for researchers working with this compound.

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